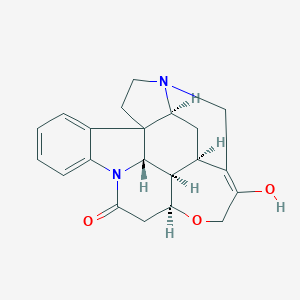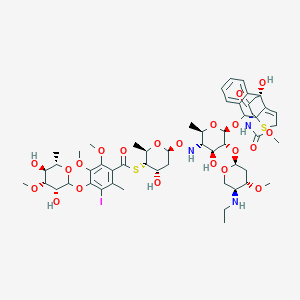![molecular formula C18H26ClN3O2 B236371 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called GABA aminotransferase inhibitors, which are known to modulate the levels of the neurotransmitter GABA in the brain.
Mécanisme D'action
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and relaxing effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. This can have a calming and relaxing effect, and can reduce the severity of symptoms in conditions such as epilepsy, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. It has also been shown to have a good safety profile in animal studies. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide. One area of interest is its potential use in the treatment of addiction, particularly for alcohol and cocaine dependence. Another area of interest is its use in the treatment of anxiety and related disorders. Finally, there is interest in developing more potent and selective GABA aminotransferase inhibitors, which could have even greater therapeutic potential.
Méthodes De Synthèse
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide can be synthesized by reacting 3-chloro-4-fluoroaniline with 3-methylbutanoyl chloride to form 3-chloro-4-[4-(3-methylbutanoyl)anilino]phenyl chloride. This intermediate is then reacted with piperazine to form the desired compound, this compound.
Applications De Recherche Scientifique
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is known to have anxiolytic, anticonvulsant, and sedative effects. This compound has been studied in animal models of epilepsy, anxiety, and addiction, and has shown promising results in reducing the severity of symptoms.
Propriétés
Formule moléculaire |
C18H26ClN3O2 |
|---|---|
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-4-17(23)20-14-5-6-16(15(19)12-14)21-7-9-22(10-8-21)18(24)11-13(2)3/h5-6,12-13H,4,7-11H2,1-3H3,(H,20,23) |
Clé InChI |
ANLUVBKSVKLTGP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)